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and hydrobromide

Cat. No.: B12824935

Get Quote

Introduction & Scientific Background
Substrate Identity and Nomenclature
The compound 2-Arg-obzl(4-no2)hydrobromide is a specialized fluorogenic/chromogenic

substrate used in the analysis of serine proteases. In standard biochemical nomenclature, "2-

Arg" is widely recognized as a typographic or database-specific abbreviation for Z-Arg (N-

-Benzyloxycarbonyl-L-Arginine). The full chemical name is N-

-Cbz-L-Arginine-4-nitrobenzyl ester hydrobromide (often abbreviated as Z-Arg-ONb or Z-Arg-
OBzl(4-NO2)).

Chemical Structure Summary:

N-Terminus Protection: Benzyloxycarbonyl (Z/Cbz) group – confers cell permeability and

enzymatic specificity.

Amino Acid: L-Arginine – targets trypsin-like specificity (cleavage at the carboxyl side of

basic residues).
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C-Terminus Leaving Group: 4-Nitrobenzyl ester (ONb) – the moiety released upon

hydrolysis.

Mechanism of Action
This assay relies on the esterase activity of trypsin-like serine proteases (e.g., Trypsin, Factor

VIIa, Thrombin, Matriptase). While these enzymes are known for cleaving peptide bonds

(amidase activity), they hydrolyze ester bonds (esterase activity) with significantly higher

catalytic efficiency (

).

Upon incubation with a protease-containing cell lysate or secretome, the enzyme cleaves the

ester bond, releasing 4-nitrobenzyl alcohol. Unlike the yellow p-nitroaniline (pNA) released from

amide substrates, 4-nitrobenzyl alcohol is detected via UV absorbance (typically 265–285 nm)

or Reverse-Phase HPLC.

Reaction Equation:

Experimental Principles & Workflow
This guide provides two detection methodologies:

HPLC Endpoint Assay (Gold Standard): Recommended for high sensitivity and complex cell

lysates where background UV absorbance is high.

UV-Spectrophotometric Kinetic Assay: Suitable for purified samples or high-activity

secretomes in UV-transparent plates.

Workflow Diagram
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Caption: Workflow for Z-Arg-OBzl(4-NO2) protease assay illustrating parallel detection paths.

Material Preparation
Reagents

Substrate: Z-Arg-OBzl(4-NO2) Hydrobromide (CAS: 96723-72-7).

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl

, 150 mM NaCl, pH 8.0. (Calcium is critical for many serine proteases).

Standard: 4-Nitrobenzyl alcohol (for standard curve).
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Stock Solution Protocol
Calculate Molarity: The molecular weight (MW) of the hydrobromide salt is approximately

524.4 g/mol (Check specific lot Certificate of Analysis; Free base ~443.45 + HBr ~80.9).

Preparation (100 mM Stock): Dissolve 5.24 mg of Z-Arg-OBzl(4-NO2) HBr in 100

L of DMSO. Vortex until fully dissolved.

Storage: Aliquot and store at -20°C. Protect from light. Avoid repeated freeze-thaw cycles.

Cell-Based Assay Protocol
Sample Preparation

Secreted Proteases: Collect cell culture supernatant. Centrifuge at 1000

for 5 min to remove debris.

Intracellular Proteases:

Wash cells 2x with PBS.

Lyse cells using a non-denaturing lysis buffer (e.g., 50 mM Tris, 1% Triton X-100, 150 mM

NaCl). Crucial: Do NOT add serine protease inhibitors (e.g., PMSF, Aprotinin) to the lysis

buffer.

Centrifuge at 14,000

for 10 min at 4°C. Collect supernatant.

Method A: HPLC Endpoint Assay (Precision Protocol)
Recommended for complex lysates where UV interference is high.

Reaction Mix: In a microcentrifuge tube, combine:

80

L Assay Buffer
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10

L Cell Lysate/Supernatant

10

L Substrate Stock (Diluted to 10 mM working conc in buffer; Final assay conc 1 mM).

Incubation: Incubate at 37°C for 30–60 minutes.

Quenching: Stop reaction by adding 100

L of 10% Acetic Acid or 1% TFA.

Separation: Centrifuge at max speed for 5 min to pellet any precipitate.

HPLC Analysis:

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5

m).

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). 10% to 60%

ACN over 20 mins.

Detection: Monitor Absorbance at 280 nm.

Quantification: Integrate the peak corresponding to 4-nitrobenzyl alcohol (elutes earlier

than the hydrophobic substrate).

Method B: UV-Spectrophotometric Kinetic Assay
(Screening Protocol)
Requires UV-transparent 96-well plates.

Blanking: Set up a "No Enzyme" blank (Buffer + Substrate) to account for spontaneous

hydrolysis.

Plate Setup:
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Sample: 90

L Lysate/Buffer mixture.

Substrate: Add 10

L of 5–10 mM Substrate (Final: 0.5–1 mM).

Measurement:

Insert plate into a UV-Vis microplate reader pre-warmed to 37°C.

Wavelength: Monitor Absorbance at 270 nm or 280 nm.

Mode: Kinetic read, every 1 minute for 30–60 minutes.

Note: The ester substrate and the alcohol product have overlapping spectra. You are

measuring the change in molar absorptivity (

) or the shift. A spectral scan (240–350 nm) of the pure product vs. substrate is
recommended to optimize the wavelength for your specific reader.

Data Analysis
Calculation of Activity
Calculate the reaction rate (

) using the linear portion of the curve.

: Slope of the reaction (corrected for blank).

: Total reaction volume (mL).

: Extinction coefficient difference between product and substrate. (Determine experimentally
using a standard curve of 4-nitrobenzyl alcohol; typically

5,000–10,000 M

cm

in the UV range).
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: Pathlength (cm). For 100

L in a 96-well plate,

cm.

: Volume of sample added (mL).

Data Presentation Table[1]
Parameter HPLC Method UV Plate Method

Sensitivity High (nM range)
Moderate (

M range)

Throughput Low (Serial injection) High (96/384-well)

Interference Low (Separates product)
High (Cell lysate UV

absorption)

Primary Output Peak Area (Product) OD / min

Troubleshooting & Optimization
Issue Possible Cause Solution

High Background Spontaneous hydrolysis

Ensure buffer pH is not >8.5.

Store substrate in anhydrous

DMSO.

No Activity Inhibitors in lysate

Ensure NO protease inhibitors

(PMSF) were used during

lysis.

Precipitation Substrate insolubility

Dilute substrate slowly into

buffer while vortexing. Lower

final concentration to 0.5 mM.

Signal Drift Evaporation
Use a plate seal for kinetic

reads at 37°C.
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Caption: Kinetic mechanism of Z-Arg-OBzl(4-NO2) hydrolysis by serine proteases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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